Calcium ion

Electrochemistry Battery Materials Energy Storage

The calcium ion (Ca²⁺, CAS 14127-61-8) is a divalent alkaline earth cation with an ionic radius of ~100 pm and a coordination number typically ranging from 6 to 9. It serves as a critical secondary messenger in biological signaling, a key structural component in bone mineralization, and an essential electrolyte in a wide array of biotechnological and electrochemical applications.

Molecular Formula Ca+2
Molecular Weight 40.08 g/mol
CAS No. 14127-61-8
Cat. No. B076303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium ion
CAS14127-61-8
Molecular FormulaCa+2
Molecular Weight40.08 g/mol
Structural Identifiers
SMILES[Ca+2]
InChIInChI=1S/Ca/q+2
InChIKeyBHPQYMZQTOCNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Ion (CAS 14127-61-8) Technical Baseline for Scientific and Industrial Procurement


The calcium ion (Ca²⁺, CAS 14127-61-8) is a divalent alkaline earth cation with an ionic radius of ~100 pm and a coordination number typically ranging from 6 to 9 [1]. It serves as a critical secondary messenger in biological signaling, a key structural component in bone mineralization, and an essential electrolyte in a wide array of biotechnological and electrochemical applications [2]. As an analytical standard, Ca²⁺ solutions are typically certified reference materials traceable to NIST SRM standards with purities of ≥99.999%, ensuring reliable quantification in ion chromatography, atomic absorption spectroscopy, and inductively coupled plasma mass spectrometry .

Why Divalent Cation Substitution in Research and Industrial Processes is Not Equivalent to Calcium Ion


Generic substitution of calcium ions with other divalent cations such as Mg²⁺, Zn²⁺, Ba²⁺, or Sr²⁺ frequently leads to significant deviations in experimental outcomes, process efficiencies, and analytical accuracy due to fundamental differences in ionic radius, charge density, hydration energy, and coordination geometry [1]. These physicochemical disparities manifest as quantifiable differences in ion channel permeability, enzyme activation potency, binding affinity to chelators and proteins, and electrochemical behavior [2]. For example, while calcium and magnesium are both essential biological cations, their roles are non-interchangeable; magnesium acts as a cofactor for ATP-dependent enzymes, whereas calcium is a signaling ion and a structural component [3]. The following quantitative evidence guide provides the specific, measurable differentiations necessary for informed scientific selection and procurement decisions.

Quantitative Differentiation of Calcium Ion (CAS 14127-61-8) Against Closest Analogs: A Comparator-Driven Evidence Guide


Standard Reduction Potential Dictates Higher Theoretical Cell Voltage in Calcium-Based Batteries Versus Magnesium and Zinc Systems

Calcium ion's standard reduction potential of -2.87 V vs. SHE is significantly lower (more negative) than that of magnesium (-2.37 V vs. SHE) and zinc (-0.76 V vs. SHE) [1]. This 0.5 V difference relative to magnesium translates to a higher theoretical cell voltage when calcium is used as an anode material [2]. In spinel-based cathodes, the voltage of calcium spinels is ∼0.2 V higher than that of corresponding magnesium compounds [3].

Electrochemistry Battery Materials Energy Storage

Differential Enzyme Activation: Calcium Ion Enhances Specific Enzyme Activity by 17.5% at 1 mM While Zinc Ion Inhibits to 48% of Control

In a standardized enzyme assay, the addition of 1 mmol/L Ca²⁺ increased relative enzyme activity to 117.52 ± 1.80% of control, demonstrating activation [1]. In stark contrast, the same concentration of Zn²⁺ reduced activity to 48.42 ± 0.26% of control, indicating potent inhibition [1]. At a higher concentration of 10 mmol/L, Ca²⁺ further enhanced activity to 143.43 ± 4.11%, while Zn²⁺ caused near-complete inactivation to 12.48 ± 2.38% [1].

Enzymology Biochemistry Assay Development

Presynaptic Calcium Channel Permeability: Ca²⁺ is Twice as Permeant as Sr²⁺ and Three Times as Permeant as Ba²⁺

In triple-label influx experiments on presynaptic nerve endings, the permeability ratio for calcium, strontium, and barium through fast calcium channels was determined to be 6:3:2 [1]. This means calcium is twice as permeant as strontium and three times as permeant as barium [1]. For slow channels, the ratio was 6:3:1, further demonstrating calcium's preferential permeability [1].

Neuroscience Ion Channel Physiology Electrophysiology

Binding Affinity Selectivity: Calcium Indicators Exhibit >500-Fold Higher Affinity for Ca²⁺ than for Mg²⁺

Low-affinity ratiometric calcium indicators Fura-2FF and BTC exhibit dissociation constants (Kd) for Ca²⁺ of ~6 μM and ~12 μM, respectively [1]. Their selectivity over Mg²⁺ is demonstrated by a Kd for Mg²⁺ of >10 mM, which is a >1,600-fold higher Kd (lower affinity) for Fura-2FF and >830-fold higher for BTC [1]. This high selectivity ensures accurate Ca²⁺ measurements even in the presence of physiologically relevant Mg²⁺ concentrations (~1-2 mM) [1].

Calcium Imaging Fluorescent Indicators Cell Biology

Catalytic Efficiency in ATP Synthase: Mg²⁺ is 10-Fold More Efficient than Ca²⁺ as a Cofactor

In the mitochondrial F1FO-ATPase, the catalytic efficiency (kcat/Km) for ATP synthesis was determined to be 55.2 for Mg²⁺ compared to only 5.4 for Ca²⁺ [1]. This 10.2-fold difference highlights that while calcium can partially substitute for magnesium in some ATPase reactions, it is a significantly less efficient catalyst [1]. Furthermore, the rate constant for phosphoenzyme formation in H+,K+-ATPase was at least 22 times slower with calcium (0.015 s⁻¹) than with magnesium (>0.310 s⁻¹) [2].

Bioenergetics Enzyme Kinetics ATPases

Enzyme Inhibition Potency: Zn²⁺ is a 333-Fold More Potent Competitive Inhibitor than Ca²⁺ for Dipeptidyl Peptidase IV

In a study on rat kidney membrane-bound dipeptidyl peptidase IV, both Zn²⁺ and Ca²⁺ exhibited mixed inhibition [1]. However, the competitive inhibition constant (Ki) for Zn²⁺ was 0.15 ± 0.01 mM, while for Ca²⁺ it was 50.0 ± 1.05 mM [1]. This represents a 333-fold difference in potency, indicating that zinc is a much stronger inhibitor of this enzyme than calcium [1].

Enzyme Inhibition Pharmacology Drug Discovery

High-Value Application Scenarios for Calcium Ion (CAS 14127-61-8) Based on Quantified Differentiation


High-Voltage Multivalent Battery Research and Development

Given its standard reduction potential of -2.87 V vs. SHE, which is 0.5 V lower than magnesium and 2.11 V lower than zinc, calcium ion is uniquely positioned for developing next-generation batteries with higher theoretical cell voltages [1]. This property makes it a prime candidate for researchers aiming to surpass the energy density limitations of current multivalent systems [1].

Precision Calcium Imaging with High Selectivity Over Magnesium

The >1,600-fold higher affinity of specialized indicators like Fura-2FF for Ca²⁺ over Mg²⁺ (Kd >10 mM for Mg²⁺ vs. 6 μM for Ca²⁺) enables accurate intracellular calcium measurements in the presence of millimolar physiological magnesium [2]. This scenario is critical for cell biologists and neuroscientists studying calcium signaling pathways where magnesium interference would otherwise compromise data fidelity [2].

Enzyme Assay Development Requiring Specific Activation Without Inhibition

The differential effects of divalent cations on enzyme activity are stark: Ca²⁺ activates the target enzyme to 117.5% of control at 1 mM, while Zn²⁺ inhibits it to 48.4% [3]. This quantifiable distinction is crucial for biochemists formulating assay buffers, where the inclusion of calcium can enhance signal while the exclusion of zinc is necessary to prevent false negatives or assay failure [3].

Neuroscience Research on Synaptic Transmission and Calcium Channel Pharmacology

The 6:3:2 permeability ratio (Ca²⁺:Sr²⁺:Ba²⁺) in presynaptic calcium channels directly impacts experimental design in electrophysiology [4]. Researchers studying neurotransmitter release can rely on this quantified selectivity to interpret current traces and to select appropriate charge carriers, knowing that substituting with Sr²⁺ or Ba²⁺ will result in measurably different (2- to 3-fold lower) current amplitudes [4].

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